molecular formula C20H16N2O5S B3704530 1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole

1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole

Cat. No.: B3704530
M. Wt: 396.4 g/mol
InChI Key: YOSLMQUXWVINRR-UHFFFAOYSA-N
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Description

1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[4-(4-Nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole can be compared with other indole derivatives, such as:

The presence of both the sulfonyl and nitrophenoxy groups in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c23-22(24)16-5-7-17(8-6-16)27-18-9-11-19(12-10-18)28(25,26)21-14-13-15-3-1-2-4-20(15)21/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSLMQUXWVINRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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